11-(Methylamino)undecan-1-ol

Description

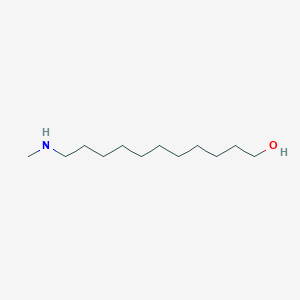

Structure

3D Structure

Properties

IUPAC Name |

11-(methylamino)undecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h13-14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBQBSGDKAHCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 11 Methylamino Undecan 1 Ol

Functionalization of the Hydroxyl Group in 11-(Methylamino)undecan-1-ol

The primary hydroxyl group in this compound is a key site for functionalization, enabling the introduction of various moieties through reactions such as esterification, etherification, and oxidation. These transformations are fundamental in modifying the molecule's physical and chemical properties.

Esterification and Transesterification Reactions

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives. Given the long-chain nature of the alcohol, methods suitable for higher molecular weight and potentially solid alcohols are most relevant. A practical approach for the synthesis of long-chain alkyl esters of amino acids involves methanesulfonic acid-catalyzed esterification in an alcohol melt, which has been shown to be effective for producing stearyl amino acids in moderate to high yields (40-90%) without the need for N-protection. acs.org This method could be adapted for the esterification of this compound. The reaction of the amino alcohol with a fatty acid in the presence of an acid catalyst would yield the corresponding ester. However, care must be taken as heating an amino alcohol with a fatty acid can sometimes lead to the formation of an amide rather than an ester. google.com

Transesterification offers an alternative route to esters. This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For amino alcohols, selective O-acylation can be achieved using specific catalysts. For instance, an yttrium-based catalyst, Y₅(OⁱPr)₁₃O, has been shown to promote the selective O-acylation of amino alcohols with vinyl or isopropenyl acetate, without significant formation of the corresponding amide. organic-chemistry.org This chemoselectivity is crucial when dealing with bifunctional molecules like this compound.

Table 1: Representative Conditions for Esterification and Transesterification of Amino Alcohols

| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Esterification | L-Tyrosine, Octadecanol | Methanesulfonic acid | None (melt) | Not specified | ~10% | acs.org |

| Transesterification | Primary/Secondary Alcohols, Vinyl Acetate | Y₅(OⁱPr)₁₃O | Not specified | Room Temp | Good | organic-chemistry.org |

| Transesterification | (Hetero)aryl esters, Phenols | K₂CO₃ | 1,4-Dioxane | 120 °C | Up to 99% | rsc.org |

Etherification and Alkoxycarbonylation

The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For bifunctional molecules, the greater nucleophilicity of the amine can lead to competitive N-alkylation. Therefore, protection of the amino group may be necessary to achieve selective O-alkylation.

Alkoxycarbonylation introduces a carbonate functional group onto the hydroxyl moiety. This can be achieved through palladium-catalyzed reactions. For instance, palladium-catalyzed alkoxycarbonylation of iodoarenes with aliphatic amino alcohols has been shown to be a viable method for producing amide-esters. acs.org Enzymatic methods also provide a highly selective route for alkoxycarbonylation. Candida antarctica lipase (B570770) (CAL) has been used for the regioselective alkoxycarbonylation of diols, favoring the primary hydroxyl group. core.ac.uk This enzymatic approach offers mild reaction conditions and high chemoselectivity, which would be advantageous for a molecule like this compound. core.ac.uk

Selective Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde without affecting the secondary amino group. This transformation is valuable for further synthetic modifications. Several methods are available for the chemoselective oxidation of alcohols in the presence of amines. nih.gov

One effective method involves the use of o-iodoxybenzoic acid (IBX), which selectively oxidizes primary alcohols to aldehydes at room temperature without affecting amino groups. google.com Another widely used system is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical in the presence of a co-oxidant like trichloroisocyanuric acid. nih.govorganic-chemistry.org This system allows for the rapid and mild oxidation of primary alcohols to aldehydes with high chemoselectivity. nih.govorganic-chemistry.org A copper/2-azaadamantane N-oxyl (AZADO) catalytic system has also been developed for the aerobic oxidation of unprotected amino alcohols, providing the corresponding amino carbonyl compounds in good to high yields at ambient temperature. nih.gov

Table 2: Conditions for Selective Oxidation of Amino Alcohols

| Catalyst System | Oxidant | Solvent | Temperature | Product | Reference |

| o-Iodoxybenzoic acid (IBX) | IBX | DMSO | Room Temp | Aldehyde | google.com |

| TEMPO/Trichloroisocyanuric acid | Trichloroisocyanuric acid | CH₂Cl₂ | Room Temp | Aldehyde | nih.gov |

| Cu(I)/AZADO | Air | Not specified | Ambient | Aldehyde/Ketone | nih.gov |

Chemical Transformations at the N-Methylamino Moiety of this compound

The secondary N-methylamino group is another reactive center in this compound, susceptible to reactions like acylation, further alkylation, and quaternization. The nucleophilicity of the nitrogen atom is key to these transformations.

Acylation Reactions (e.g., reaction with acrylic acid chloride)

Acylation of the N-methylamino group can be readily achieved using acylating agents such as acid chlorides or anhydrides. In the presence of a hydroxyl group, the greater nucleophilicity of the amine generally allows for selective N-acylation under neutral or basic conditions. For instance, the acylation of 2-aminoethanol at lower temperatures has been shown to selectively produce the N-acetate, leaving the hydroxyl group intact. niscpr.res.in

The reaction of this compound with an acyl chloride like acrylic acid chloride would be expected to proceed smoothly to form the corresponding N-acryloyl derivative. This type of reaction is often carried out in the presence of a base to neutralize the HCl byproduct. The synthesis of acylated melamine (B1676169) derivatives has been demonstrated by reacting a methylamino-substituted triazine with acrylic acid anhydride. google.com In contrast, chemoselective O-acylation of hydroxyamino acids can be achieved under strongly acidic conditions, where the amino group is protonated and thus deactivated towards acylation. nih.gov

Further Alkylation and Quaternization Strategies

The secondary amine in this compound can be further alkylated to a tertiary amine. This can be accomplished using alkyl halides. A modern and environmentally friendly approach is the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like iridium or ruthenium. nih.gov This method uses alcohols as inexpensive and greener alkylating agents. nih.gov

Quaternization involves the alkylation of the amine to form a quaternary ammonium (B1175870) salt. After converting the secondary amine of this compound to a tertiary amine (e.g., by methylation), it can be quaternized by reaction with an alkylating agent such as methyl iodide. While this reaction can be straightforward, the choice of solvent is crucial, as protic solvents like water or simple alcohols can react with the alkylating agent. reddit.com For some tertiary amines that are only soluble in such solvents, finding a suitable reaction medium can be challenging. reddit.com

Amidation and Sulfonamidation Reactions

The secondary amine group in this compound is a key site for nucleophilic attack, readily participating in amidation and sulfonamidation reactions. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides, yields the corresponding N-substituted amide. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Modern amidation methods may also utilize coupling agents or silicon-based reagents like methyltrimethoxysilane (B3422404) to facilitate the reaction under mild conditions. nih.govucl.ac.uk The general scheme involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Sulfonamidation: In a similar fashion, the secondary amine can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form a sulfonamide. This reaction is a robust method for creating a stable linkage that is a common feature in many biologically active molecules.

The following table illustrates the general reaction schemes for the amidation and sulfonamidation of this compound.

| Reaction Type | Reactant | Reagent | Product |

| Amidation | This compound | Acyl Chloride (R-COCl) | N-(11-hydroxyundecyl)-N-methylacetamide derivative |

| Amidation | This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-(11-hydroxyundecyl)-N-methylacetamide derivative |

| Sulfonamidation | This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(11-hydroxyundecyl)-N-methylbenzenesulfonamide derivative |

Bifunctional Reactivity and Intramolecular Cyclizations of this compound Derivatives

The presence of two distinct functional groups, the secondary amine and the primary alcohol, separated by a long eleven-carbon chain, imparts bifunctional reactivity to this compound. This allows for selective derivatization at one site, followed by further transformation at the other, opening pathways to a variety of derivatives, including macrocyclic structures through intramolecular cyclization.

The long, flexible undecyl chain allows the two terminal functional groups to come into close proximity, which is a prerequisite for efficient intramolecular reactions. mdpi.com By first modifying one functional group to introduce a reactive electrophile or nucleophile, a subsequent intramolecular reaction with the remaining functional group can be triggered.

For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. The terminal methylamino group can then act as an intramolecular nucleophile, displacing the leaving group to form a 1-methyl-azacyclotridecane, a 13-membered heterocyclic compound. Conversely, the amine can be acylated with a reagent that introduces a reactive site at the end of the acyl chain, which can then react with the terminal hydroxyl group.

Several strategies can be employed to induce intramolecular cyclization in derivatives of this compound:

Nucleophilic Substitution: Conversion of the alcohol to a halide or sulfonate ester, followed by intramolecular N-alkylation.

Lactonization/Lactamization: Oxidation of the alcohol to a carboxylic acid, followed by intramolecular amidation to form a large-ring lactam (macrolactam).

Ring-Closing Metathesis (RCM): If both the amine and alcohol are functionalized with terminal alkenes, RCM can be a powerful tool for forming a large unsaturated ring.

The potential for such cyclizations is a significant aspect of the chemistry of this compound derivatives, allowing for the synthesis of complex macrocyclic architectures. scirp.orgnih.gov

| Precursor Derivative | Reaction Type | Cyclized Product |

| 11-(Methylamino)undecyl-1-tosylate | Intramolecular Nucleophilic Substitution | 1-Methyl-azacyclotridecane |

| 11-(Methylamino)undecanoic acid | Intramolecular Amidation | 1-Methyl-azacyclotridecan-2-one (a macrolactam) |

| N-allyl-N-(11-hydroxyundecyl)amine | Etherification with allyl bromide followed by RCM | Unsaturated oxa-aza-macrocycle |

Advanced Mechanistic Studies of this compound Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Advanced techniques, including computational modeling and spectroscopic probing, can provide detailed insights into the energetics and pathways of its transformations.

Computational Modeling of Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of organic reactions. researchgate.net For the reactions of this compound, computational modeling can be used to:

Determine Transition State Geometries and Energies: For amidation and sulfonamidation reactions, the transition states for the nucleophilic attack of the amine on the electrophilic center can be modeled. This can help in understanding the activation barriers and the influence of different reagents and catalysts.

Analyze Reaction Pathways: In the case of intramolecular cyclizations, computational studies can elucidate the most favorable ring-closing pathway. acs.org For example, the energy profiles for the formation of different ring sizes can be compared, or the conformational analysis of the long alkyl chain can reveal the pre-organization required for cyclization.

Predict Reactivity and Selectivity: By calculating properties such as atomic charges and frontier molecular orbitals, the relative reactivity of the amine and alcohol groups can be predicted under various conditions.

| Area of Study | Computational Method | Potential Insights |

| Amidation Reaction | DFT (Transition State Search) | Activation energy, geometry of the tetrahedral intermediate, role of catalyst. |

| Intramolecular Cyclization | Conformational Analysis, DFT | Preferred ring conformation, energetic feasibility of cyclization, transition state of ring closure. |

| Bifunctional Reactivity | Molecular Electrostatic Potential (MEP) Mapping | Identification of nucleophilic and electrophilic sites, prediction of regioselectivity. |

Spectroscopic Probing of Reaction Pathways

Real-time monitoring of reactions using spectroscopic methods is essential for understanding reaction kinetics and identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of reactions involving this compound. For instance, in an amidation reaction, the disappearance of the N-H proton signal and the appearance of a new amide N-H signal (if applicable) can be monitored. mdpi.com Two-dimensional NMR techniques like COSY and HMBC can be used to confirm the structure of the final products, including the cyclic derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reactants and products. The disappearance of the N-H stretching vibration and the appearance of a strong C=O stretching band would clearly indicate the formation of an amide. Similarly, the formation of a sulfonamide would be marked by the characteristic S=O stretching bands.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the products and intermediates, providing crucial evidence for the proposed reaction pathways. Fragmentation patterns can also offer structural information.

By combining these spectroscopic techniques, a detailed picture of the reaction progress can be constructed, from the consumption of starting materials to the formation of products and the potential detection of key intermediates.

| Reaction | Spectroscopic Technique | Observable Change |

| Amidation | IR Spectroscopy | Disappearance of N-H stretch, appearance of amide C=O stretch. |

| Sulfonamidation | ¹H NMR Spectroscopy | Shift in the chemical shift of protons adjacent to the nitrogen atom. |

| Intramolecular Cyclization | ¹³C NMR Spectroscopy | Significant changes in chemical shifts of the carbons involved in ring formation. |

Spectroscopic and Advanced Analytical Methodologies for Research on 11 Methylamino Undecan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For 11-(methylamino)undecan-1-ol, ¹³C-NMR provides distinct signals for each unique carbon atom in the molecule, with chemical shifts influenced by their local electronic environment.

The structure of this compound consists of an eleven-carbon chain with a hydroxyl group at one terminus (C1) and a methylamino group at the other (C11). The ¹³C-NMR spectrum is expected to show 12 distinct signals corresponding to the 11 carbons of the undecane (B72203) backbone and the single carbon of the N-methyl group. The chemical shifts can be predicted based on the known effects of the functional groups. The C1 carbon, attached to the electron-withdrawing hydroxyl group, would appear furthest downfield among the backbone methylene (B1212753) carbons, while the C11 carbon, attached to the nitrogen, would also be significantly shifted downfield. The N-methyl carbon will have a characteristic chemical shift. The central methylene carbons of the long alkyl chain would have very similar chemical environments and thus resonate in a narrow, crowded region of the spectrum.

Predicted ¹³C-NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values in parts per million (ppm) relative to a standard reference. These are estimated values based on the analysis of similar structures like 1-undecanol (B7770649) and N-methylated amines.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CH₂OH) | 60-65 | Deshielded by the adjacent hydroxyl group. |

| C2 | 32-34 | Beta-effect of the hydroxyl group. |

| C3-C9 | 25-30 | Typical range for internal methylene groups in a long alkyl chain. |

| C10 | 26-28 | Beta-effect of the methylamino group. |

| C11 (-CH₂NH-) | 50-55 | Deshielded by the adjacent nitrogen atom. |

| N-CH₃ | 33-37 | Characteristic shift for a methyl group attached to a secondary amine. |

To resolve ambiguities from the 1D spectrum, particularly in the crowded methylene region, and to confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation pathway from the proton on the hydroxyl group (H-O-), to the C1 protons (H-1), which in turn would correlate with the H-2 protons, and so on, along the entire undecane chain to the H-11 protons. This provides definitive evidence for the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals, especially for the C3-C9 methylene groups whose ¹³C signals are closely spaced. By resolving the corresponding proton signals, each carbon in the chain can be unambiguously assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It can be used to confirm the placement of the functional groups. For instance, the protons of the N-methyl group would show a correlation to the C11 carbon, confirming the location of the methylamino group at the end of the chain.

While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in their solid form. emory.edu Since this compound is a solid at room temperature (melting point 55-57 °C), ssNMR is a highly relevant analytical tool. sigmaaldrich.com

Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, allowing for high-resolution spectra. emory.edunih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. nih.gov For this compound, ssNMR could be used to:

Investigate the packing of molecules in the crystal lattice.

Determine the conformation of the undecane chain in the solid state.

Study intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. nih.govlongdom.orglongdom.org For this compound (C₁₂H₂₇NO), the exact monoisotopic mass can be calculated. HRMS analysis would be used to confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Atomic Mass (Da) | Total Mass (Da) |

| C₁₂H₂₇NO | ¹²C | 12.000000 | 144.000000 |

| ¹H | 1.007825 | 27.211275 | |

| ¹⁴N | 14.003074 | 14.003074 | |

| ¹⁶O | 15.994915 | 15.994915 | |

| Monoisotopic Mass | 201.209264 |

An HRMS instrument would be expected to measure a mass for the protonated molecule [M+H]⁺ that corresponds to this calculated value, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This provides detailed structural information by revealing how the molecule breaks apart. libretexts.org

For the protonated molecule of this compound ([C₁₂H₂₇NO + H]⁺, m/z ≈ 202.2), fragmentation is expected to occur at chemically logical sites, primarily adjacent to the functional groups.

Predicted Key Fragmentations in Tandem MS of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| ~202.2 | ~184.2 | H₂O (18 Da) | Loss of the terminal hydroxyl group as water, a common fragmentation for alcohols. |

| ~202.2 | ~44.1 | C₁₀H₂₂O (158 Da) | Alpha-cleavage at the C10-C11 bond, resulting in the stable [CH₂=NHCH₃]⁺ iminium ion. |

| ~202.2 | ~172.2 | CH₄N (30 Da) | Cleavage of the N-methyl bond and subsequent rearrangement. |

The detection of these specific fragment ions would serve to confirm the presence and location of the hydroxyl and methylamino groups on the undecane backbone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as those in the carbon backbone.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| O-H (Alcohol) | Stretching (broad) | 3200-3600 | Weak |

| N-H (Sec. Amine) | Stretching (medium) | 3300-3500 | Weak |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| N-H (Sec. Amine) | Bending | 1550-1650 | Moderate |

| C-O (Alcohol) | Stretching | 1050-1150 | Moderate |

| C-N (Amine) | Stretching | 1020-1250 | Moderate |

The IR spectrum would be dominated by a very broad peak in the 3200-3600 cm⁻¹ region due to hydrogen-bonded O-H stretching, likely overlapping with the N-H stretch. docbrown.info Strong C-H stretching bands just below 3000 cm⁻¹ would confirm the aliphatic nature of the molecule. The C-O and C-N stretching vibrations in the fingerprint region would further confirm the presence of the alcohol and amine functionalities. docbrown.info Raman spectroscopy would be particularly effective for observing the symmetric C-C bond vibrations of the long alkyl chain.

X-ray Diffraction for Crystalline Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov For this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure, conformational arrangement (conformation), and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map allows for the precise placement of each atom in the molecule and the unit cell, which is the basic repeating unit of the crystal lattice.

In the case of this compound, the resulting structural data would reveal critical information:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-C, C-N, C-O) and the angles between them.

Molecular Conformation: The exact spatial arrangement of the flexible undecyl chain and the orientation of the terminal methylamino and hydroxyl groups.

Supramolecular Assembly: How individual molecules pack together in the crystal lattice. This is heavily influenced by intermolecular forces. The polar hydroxyl (-OH) and secondary amino (-NH-) groups are capable of forming strong hydrogen bonds, which would likely be key interactions directing the crystal packing. The long, nonpolar alkyl chains would interact via van der Waals forces, likely leading to a layered or interdigitated arrangement. researchgate.net

| Parameter | Description | Example of Expected Information |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C12H27NO |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |

| Hydrogen Bonding | Details of hydrogen bonds (donor-acceptor distances and angles). | O-H···N, N-H···O |

| Refinement R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = ~0.05 |

Theoretical and Computational Studies on 11 Methylamino Undecan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 11-(methylamino)undecan-1-ol. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of molecules like this compound. DFT calculations focus on the electron density to determine the ground-state energy and other properties.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. The choice of functional (e.g., B3LYP, PBE0, or newer functionals like DM21) and basis set (e.g., 6-31G(d,p) or def2-TZVP) is crucial for obtaining accurate results. arxiv.orgresearchgate.net These calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Linear | 0.00 | -6.21 | 1.54 | 7.75 | 2.1 |

| Folded (Intramolecular H-bond) | -2.50 | -6.15 | 1.60 | 7.75 | 3.5 |

This data is hypothetical and serves to illustrate the type of information obtained from DFT studies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. aip.orgcomp-physics-lincoln.orgaip.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movement and interactions in different environments, such as in a vacuum, in water, or at an interface.

For an amphiphilic molecule like this compound, with its long hydrophobic undecyl chain and polar amino-alcohol headgroup, MD simulations are invaluable. acs.orgpsu.edu These simulations can reveal:

Solvation Structure: How water molecules arrange around the hydrophilic and hydrophobic parts of the molecule.

Conformational Dynamics: The flexibility of the alkyl chain and the preferred orientations of the functional groups over time.

Self-Assembly: How multiple molecules might aggregate in solution to form structures like micelles or bilayers. aip.orgaip.org

Simulations typically employ a force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system. A simulation would be run for a sufficient time (nanoseconds to microseconds) to observe the dynamic processes of interest.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

|---|---|

| System | One this compound molecule in a box of 2000 water molecules |

| Force Field | GROMOS54a7 |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

This data is hypothetical and represents a typical setup for an MD simulation.

Computational Approaches to Reaction Pathway Prediction for this compound Transformations

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. rsc.org This is often achieved by locating the transition state (TS) structures on the potential energy surface that connect reactants to products.

For instance, one could study the mechanism of a dehydration reaction to form a cyclic amine or an oxidation reaction at the alcohol group. Using DFT, chemists can calculate the activation energies for different possible pathways. The path with the lowest activation energy is generally the most favorable. mdpi.com Machine learning models are also increasingly being used to predict reaction outcomes and pathways based on large datasets of known reactions. nih.govoup.comnih.gov

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods are widely used to predict spectroscopic data, which is crucial for identifying and characterizing molecules.

NMR Spectroscopy: Calculating nuclear magnetic shielding tensors using DFT (often with the GIAO method) allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govgithub.io These predictions can be invaluable for assigning peaks in experimental spectra and confirming the structure of the molecule. nih.govfrontiersin.org While accuracy can vary, modern computational methods can often achieve a mean absolute error of less than 0.2 ppm for ¹H shifts. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to atomic positions. The predicted frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, N-H bend, C-H stretches), which can be compared to an experimental IR spectrum.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted (B3LYP/6-311+G(d,p)) | Experimental |

|---|---|---|

| ¹H NMR Shift (HO-CH ₂) | 3.65 ppm | 3.63 ppm |

| ¹³C NMR Shift (C H₂-OH) | 62.5 ppm | 63.1 ppm |

This data is hypothetical and for illustrative purposes only.

Applications of 11 Methylamino Undecan 1 Ol and Its Derivatives in Advanced Materials Science

Role as a Building Block in Polymer Chemistry

The presence of two reactive sites, the hydroxyl (-OH) and the methylamino (-NHCH₃) groups, allows 11-(methylamino)undecan-1-ol to be integrated into polymeric structures through various reaction pathways. This dual functionality enables its use as both a monomer for polymer chain growth and as a modifying agent to impart specific properties to existing polymers.

Synthesis of Novel Monomers and Co-Monomers

The hydroxyl and secondary amine groups of this compound can be chemically modified to create novel monomers suitable for polymerization. For instance, the hydroxyl group can undergo esterification with acrylic acid or its derivatives to form acrylated monomers. While specific patents detailing the acrylation of this compound are not prevalent, the general process for creating acrylic polyols from allylic alcohols is well-established. This process typically involves the reaction of the alcohol with an acrylic monomer in the presence of a free-radical initiator. Such a transformation would convert the linear amino alcohol into a polymerizable monomer, with the long undecyl chain becoming a pendant group on the resulting polymer.

The secondary amine also offers a route for monomer synthesis. It can react with molecules like epoxides or isocyanates to introduce polymerizable functionalities. The resulting monomers, possessing a long hydrophobic chain and a reactive group, could be copolymerized with other monomers to tailor the properties of the final polymer, such as its hydrophobicity, flexibility, and surface energy.

Design of Polymer Modifiers and Additives

Beyond serving as a primary building block, this compound and its derivatives can act as polymer modifiers and additives. The long, flexible undecyl chain can function as an internal plasticizer, increasing the free volume between polymer chains and thereby enhancing flexibility and reducing the glass transition temperature.

The polar amine and hydroxyl groups can improve the adhesion of polymers to various substrates through hydrogen bonding and other polar interactions. When incorporated into a polymer backbone or grafted onto it, these groups can enhance the compatibility of the polymer with fillers and other additives, leading to more homogeneous and stable composite materials. Furthermore, the basic nature of the methylamino group can serve to neutralize acidic components within a polymer formulation, contributing to its long-term stability.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, with its hydrogen-bond donating and accepting capabilities and a long alkyl chain, makes it an ideal candidate for studying and utilizing self-assembly and molecular recognition phenomena.

Self-Assembly of this compound Based Systems

Long-chain alkanols are known to form self-assembled monolayers (SAMs) on various surfaces. The driving forces for this assembly are the van der Waals interactions between the long alkyl chains and hydrogen bonding between the terminal polar head groups. In the case of this compound, both the hydroxyl and the methylamino groups can participate in hydrogen bonding, leading to the formation of well-ordered, stable assemblies.

These molecules can arrange themselves into various supramolecular structures, such as micelles, vesicles, or lamellar phases, in solution. The specific architecture of these assemblies is influenced by factors such as concentration, solvent polarity, and temperature. The long hydrophobic undecyl chains would tend to segregate from polar environments, driving the formation of these organized structures.

| Supramolecular Assembly Driving Force | Interacting Groups on this compound |

| Hydrogen Bonding | Hydroxyl (-OH), Methylamino (-NHCH₃) |

| Van der Waals Forces | Undecyl (-C₁₁H₂₂) chain |

| Hydrophobic Interactions | Undecyl (-C₁₁H₂₂) chain in polar solvents |

Non-Covalent Interactions in Molecular Recognition

Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. The hydroxyl and secondary amine groups of this compound can act as hydrogen bond donors and acceptors, enabling it to selectively interact with other molecules that have complementary functional groups.

For instance, the amine group can interact with acidic functionalities, while the hydroxyl group can bind with other hydroxyls, amines, or carbonyl groups. The long alkyl chain can participate in hydrophobic interactions, providing an additional recognition element for binding with nonpolar guest molecules. This dual nature of polar and nonpolar interactions allows for complex and specific molecular recognition events, which are fundamental to processes like sensing and catalysis.

Precursor in the Development of Functional Coatings and Surfaces

The ability of this compound to self-assemble and its reactive functional groups make it a valuable precursor for creating functional coatings and modifying surfaces. Such modifications can impart a wide range of properties, including altered wettability, corrosion resistance, and biocompatibility.

By forming a self-assembled monolayer on a substrate, this compound can create a surface with tailored properties. The exposed terminal groups (either hydroxyl or methylamino, depending on the orientation) can then be further functionalized. For example, a surface rich in hydroxyl groups could be rendered more hydrophilic, while a surface with exposed methylamino groups could be used to attach other molecules, such as biomolecules or polymers, through covalent bonding.

Amino alcohols have also been investigated for their role in corrosion inhibition. They can adsorb onto metal surfaces, forming a protective layer that hinders the corrosive process. The long alkyl chain of this compound would contribute to the formation of a dense, hydrophobic barrier, further enhancing the protective properties of the coating.

Ligand Design in Coordination Chemistry

In the realm of advanced materials science, the rational design of ligands is a cornerstone for developing novel coordination compounds with tailored properties. This compound emerges as a particularly versatile ligand due to its unique bifunctional nature, possessing both a secondary amine and a primary alcohol group, separated by a long, flexible undecyl chain. scbt.com This molecular architecture allows for a variety of coordination modes, making it an attractive building block for constructing complex metal-organic assemblies.

The presence of both nitrogen and oxygen donor atoms enables this compound to act as a chelating ligand, forming stable complexes with a wide range of metal ions. alfa-chemistry.comrsc.org The long alkyl chain imparts significant steric influence and can be exploited to control the dimensionality and topology of the resulting coordination polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.net Furthermore, the hydroxyl group can be deprotonated to act as a bridging ligand, facilitating the formation of polynuclear clusters with interesting magnetic or catalytic properties. rsc.org

The flexibility of the undecyl backbone allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal centers. This adaptability is crucial in the design of functional materials, as it can influence the porosity of MOFs, the catalytic activity of metal complexes, and the electronic properties of the resulting materials. chemrxiv.orgmdpi.com Researchers can systematically modify the ligand structure, for instance, by introducing substituents on the alkyl chain or the amino group, to fine-tune the electronic and steric properties of the coordination sphere and thereby engineer materials with specific functionalities.

The interplay between the coordinating functional groups and the long organic spacer in this compound and its derivatives provides a rich platform for the synthesis of advanced materials. The ability to form stable, well-defined coordination complexes is a critical first step towards their application in areas such as catalysis, gas storage, and molecular sensing. nih.govrsc.org

Table of Coordination Complexes with Amino Alcohol Ligands

| Metal Ion | Ligand | Coordination Mode | Potential Application | Reference |

| Copper(II) | Amino Alcohols | Bidentate Chelating | Catalysis | alfa-chemistry.com |

| Zinc(II) | Chiral Amino Alcohols | Bidentate Bridging | Anticancer Agents | alfa-chemistry.com |

| Cobalt(II) | Amino Alcohols | Monodentate | Magnetic Materials | nih.gov |

| Nickel(II) | Chiral Amino Alcohols | Bidentate Chelating | Catalysis | alfa-chemistry.com |

| Iron(III) | Triethanolamine | Tridentate Chelating | Single-Molecule Magnets | nih.gov |

| Lanthanide(III) | Functionalised Diethanolamines | Bridging | Magnetocaloric Compounds | nih.gov |

Future Research Trajectories and Emerging Paradigms for 11 Methylamino Undecan 1 Ol

Exploration of Novel Synthetic Methodologies

One promising avenue is the application of biocatalysis . The use of enzymes, such as transaminases or engineered amine dehydrogenases, could enable the stereoselective synthesis of chiral amino alcohols from renewable starting materials. ucl.ac.uksemanticscholar.orgrsc.orgnih.govfrontiersin.org Biocatalytic processes offer the advantages of high selectivity, mild reaction conditions, and reduced waste generation compared to traditional chemical methods. ucl.ac.ukrsc.orgnih.gov For instance, a de novo designed pathway in a microbial host like Escherichia coli could facilitate a multi-step synthesis in a single pot. ucl.ac.uk

Another area of exploration is the advancement of reductive amination techniques. nih.govwikipedia.orglibretexts.orgmasterorganicchemistry.com This well-established method for amine synthesis can be optimized through the use of novel catalysts and reducing agents. wikipedia.orgmasterorganicchemistry.com For example, heterogeneous catalysts could simplify product purification and catalyst recycling, making the process more economically viable. wikipedia.org The directed reductive amination of β-hydroxy ketones presents a convergent approach for assembling similar 1,3-syn-amino alcohol structures. nih.gov

Furthermore, the direct N-alkylation of amino alcohols with alcohols, a process known as the hydrogen borrowing methodology , offers an atom-economical route. rsc.org This approach, often catalyzed by transition metals, generates water as the only byproduct. rsc.orgacs.org

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions, renewable feedstocks | Enzyme discovery and engineering, pathway design |

| Advanced Reductive Amination | High efficiency, potential for catalysis | Development of novel catalysts, optimization of reaction conditions |

| Hydrogen Borrowing | High atom economy, water as the only byproduct | Catalyst development, substrate scope expansion |

Development of Advanced Functional Materials Based on 11-(Methylamino)undecan-1-ol Derivatives

The amphiphilic nature of this compound makes it an excellent candidate for the development of advanced functional materials. Its ability to self-assemble into various nanostructures is a key area of investigation.

Derivatives of this compound can be designed to form supramolecular gels, vesicles, and liquid crystals . acs.orgmdpi.com By modifying the head group or the alkyl chain, the packing parameters of the molecule can be tuned to control the resulting self-assembled structures. acs.org These materials could find applications in drug delivery, tissue engineering, and nanoelectronics. acs.org For example, self-assembled fibers could serve as scaffolds for nerve cell regrowth. acs.org

Another emerging paradigm is the creation of stimuli-responsive materials . By incorporating functional groups that respond to changes in pH, temperature, or light, materials based on this compound derivatives could be designed to release encapsulated cargo on demand. Peptide amphiphiles, which share structural similarities, have been shown to self-assemble into high-aspect-ratio nanostructures that can be controlled by environmental cues. nih.gov

The table below illustrates potential functional materials derived from this compound and their prospective applications.

| Material Type | Key Feature | Potential Application |

| Supramolecular Gels | Tunable mechanical properties | Tissue engineering scaffolds |

| Vesicles / Liposomes | Encapsulation of active molecules | Drug delivery systems |

| Liquid Crystalline Polymers | Anisotropic properties | Optical films, sensors |

| Stimuli-Responsive Materials | Controlled release capabilities | Smart drug delivery, biosensors |

Integrated Experimental and Computational Research Strategies

To accelerate the discovery and optimization of materials based on this compound, an integrated approach combining experimental synthesis and characterization with computational modeling is crucial.

Molecular dynamics (MD) simulations can provide valuable insights into the self-assembly behavior of amphiphilic molecules. aip.orgaip.orgriverpublishers.comacs.org These simulations can predict the formation of micelles, bilayers, and other aggregates, guiding the design of molecules with desired self-assembling properties. aip.orgaip.org Coarse-grained models can be employed to study large-scale phenomena over longer timescales, while all-atom simulations can provide detailed information about molecular interactions. riverpublishers.com

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of this compound and its derivatives. umn.edu This can aid in the design of new synthetic routes and in predicting the properties of novel materials. For instance, computational studies can help in screening potential catalysts for synthetic reactions or in understanding the interactions between the molecule and a target substrate. researchgate.netacs.org

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound.

| Research Strategy | Objective | Expected Outcome |

| Molecular Dynamics (MD) | Predict self-assembly behavior | Design of amphiphiles with controlled aggregation |

| Quantum Mechanics (QM) | Elucidate electronic structure and reactivity | Optimization of synthetic routes and catalyst design |

| Integrated Approach | Accelerate materials discovery | Rapid development of novel functional materials |

Sustainable and Scalable Production Methodologies for this compound

As the potential applications of this compound expand, the development of sustainable and scalable production methods becomes increasingly important. This involves considering the entire lifecycle of the product, from raw material sourcing to waste generation.

The use of renewable feedstocks is a cornerstone of sustainable production. bohrium.comnih.govnih.gov Long-chain fatty acids and alcohols derived from plant oils can serve as starting materials for the synthesis of this compound. bohrium.comnih.gov This reduces the reliance on petrochemicals and contributes to a circular economy. nih.gov

Furthermore, the principles of green chemistry should be integrated into all stages of production. rsc.orgacs.orgnih.gov This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. nih.gov The development of catalytic processes, as discussed in the context of novel synthetic methodologies, is a key aspect of green chemistry. rsc.org

| Production Methodology | Principle | Benefit |

| Renewable Feedstocks | Utilization of bio-based starting materials | Reduced environmental footprint, enhanced sustainability |

| Flow Chemistry | Continuous processing in microreactors | Improved safety, scalability, and product consistency |

| Green Chemistry | Waste minimization, energy efficiency | Environmentally benign and economically viable production |

Q & A

Q. What are the optimal synthetic routes for 11-(Methylamino)undecan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves substituting a brominated precursor (e.g., 11-bromo-1-undecanol, CAS 1611-56-9) with methylamine. For example:

- Step 1 : Bromination of 1-undecanol using HBr or PBr₃ to yield 11-bromo-1-undecanol .

- Step 2 : Nucleophilic substitution with methylamine in polar aprotic solvents (e.g., DMF) under reflux. A base like Et₃N or DBU can enhance reactivity .

- Purification : Flash chromatography (e.g., n-hexane/AcOEt gradients) or recrystallization improves purity. Yields (~12–45%) vary with stoichiometry and temperature .

Key Data :

| Parameter | Typical Value | Source |

|---|---|---|

| Reaction Temperature | 80–110°C | |

| Solvent | DMF, THF | |

| Yield Range | 12–45% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify hydroxyl (-OH, δ ~1.5–2.0 ppm) and methylamino (-NHCH₃, δ ~2.2–2.8 ppm) protons. Chain conformation is confirmed via methylene splitting patterns .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M + Na]⁺ at m/z 230.3 for C₁₂H₂₇NO) .

- IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹) and -NH (3300–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism, solvent effects, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .

- Variable Temperature NMR : Detect dynamic equilibria (e.g., rotameric forms) .

- Cross-Validation : Compare with synthetic intermediates (e.g., brominated precursors) or computational models (DFT calculations) .

Q. What are the challenges in optimizing the compound’s stability for biomedical applications?

- Methodological Answer :

- pH Sensitivity : The hydroxyl and methylamino groups may protonate/deprotonate, altering solubility. Stability studies in buffered solutions (pH 4–9) are critical .

- Oxidative Degradation : Monitor via accelerated stability testing (40°C/75% RH) with HPLC-UV to track decomposition products .

- Storage : Anhydrous conditions (argon atmosphere) and low temperatures (-20°C) prevent hydrolysis .

Q. How does the compound’s chain length and functionalization impact its self-assembly on surfaces?

- Methodological Answer :

- Gold Surface Chemisorption : Analogous to alkanethiols, the hydroxyl group may weakly adsorb, but introducing thiolated derivatives (e.g., via Mitsunobu reaction) enhances monolayer formation .

- AFM/Contact Angle Measurements : Quantify surface hydrophobicity and packing density. Longer chains (C11) improve order but reduce flexibility .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies?

- Methodological Answer : Variations arise from:

- Reagent Purity : Trace water in methylamine reduces nucleophilicity. Anhydrous conditions (molecular sieves) improve consistency .

- Chromatography Conditions : Gradient elution (e.g., n-hexane to EtOAc) vs. isocratic modes affect resolution of polar byproducts .

- Scale Effects : Micromolar vs. millimolar scales alter heat/mass transfer, impacting kinetics .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Waste Disposal : Neutralize with dilute HCl before disposal in approved organic waste containers .

Tables for Key Parameters

Table 1 : Comparison of Synthetic Methods for Amino-Alcohol Derivatives

| Precursor | Reaction Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| 11-Bromo-1-undecanol | Methylamine, DMF, 110°C | 12% | >95% | |

| 1-Undecanol | Bromination + amination | 30% | 90% |

Table 2 : Stability Profile under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct | Source |

|---|---|---|---|

| 40°C/75% RH, 4 weeks | 8% | Oxidized amine | |

| 25°C/dry, 4 weeks | <2% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.